1-(2-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Catalog No.
S8180099
CAS No.
M.F
C11H8FNO
M. Wt
189.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Product Name

1-(2-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile

IUPAC Name

1-(2-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

InChI

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2

InChI Key

UDHXKRVATPURIK-UHFFFAOYSA-N

SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2F

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2F
  • Search results: A search for scientific literature on this compound using databases like PubChem and Google Scholar yielded no publications directly referencing its properties or applications [, ].
  • Chemical structure analysis: We can analyze the compound's structure to get some clues. The presence of a cyclobutane ring and a ketone group (C=O) suggests potential reactivity for further functionalization. The fluorophenyl group might introduce interesting electronic properties depending on the desired application.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

189.058992041 g/mol

Monoisotopic Mass

189.058992041 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-04-15

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